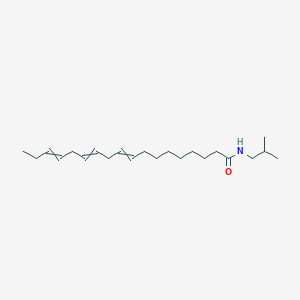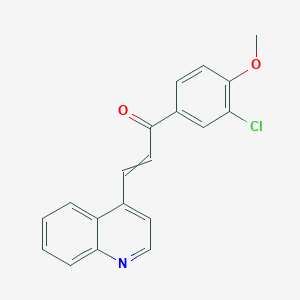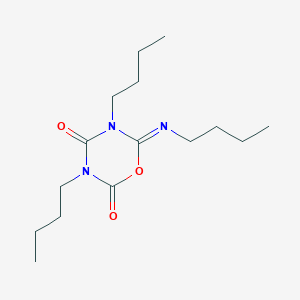![molecular formula C22H21N3 B14190984 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine CAS No. 918664-33-2](/img/structure/B14190984.png)
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is an organic compound belonging to the triazine family. This compound is characterized by its triazine core, substituted with two styryl groups at the 4 and 6 positions, and a methyl group at the 2 position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Styryl Groups: The styryl groups can be introduced via a Heck reaction, where the triazine core is reacted with 4-methylstyrene in the presence of a palladium catalyst.
Methyl Substitution: The methyl group at the 2 position can be introduced through alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the styryl groups, leading to the formation of epoxides or diols.
Reduction: Reduction of the triazine ring can yield partially or fully hydrogenated derivatives.
Substitution: The methyl and styryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydrogenated triazine derivatives.
Substitution: Halogenated or alkylated triazine derivatives.
科学研究应用
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic effects and conjugation.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as triazine derivatives are known to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine exerts its effects is primarily through its interaction with biological macromolecules. The compound’s conjugated system allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it a candidate for photodynamic therapy.
相似化合物的比较
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: Similar structure but with three phenyl groups instead of styryl groups.
2-Methyl-4,6-diphenyl-1,3,5-triazine: Lacks the extended conjugation provided by the styryl groups.
Uniqueness: 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is unique due to its extended conjugation, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and in photodynamic therapy applications.
属性
CAS 编号 |
918664-33-2 |
|---|---|
分子式 |
C22H21N3 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine |
InChI |
InChI=1S/C22H21N3/c1-16-4-8-19(9-5-16)12-14-21-23-18(3)24-22(25-21)15-13-20-10-6-17(2)7-11-20/h4-15H,1-3H3 |
InChI 键 |
LNBITFRVNYEVBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C)C=CC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)


![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)

![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)

![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)

![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)

![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
